

# Preclinical Safety Profile of (S)-Zavondemstat: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## Introduction

(S)-Zavondemstat (also known as TACH101) is a first-in-class, orally bioavailable small molecule that acts as a pan-inhibitor of the histone lysine demethylase 4 (KDM4) family of enzymes.[1][2] KDM4 enzymes are epigenetic regulators that play a crucial role in gene transcription, cell cycle progression, and DNA repair.[1] Their dysregulation has been implicated in the progression of various cancers, making them a compelling target for therapeutic intervention.[3][4] Preclinical studies have demonstrated that (S)-Zavondemstat possesses robust anti-proliferative effects and inhibits tumor growth in various cancer models. [1][4][5] This technical guide provides a comprehensive overview of the publicly available preclinical safety data for (S)-Zavondemstat, focusing on its toxicological, safety pharmacology, and genotoxicity profiles.

# **Mechanism of Action**

**(S)-Zavondemstat** selectively and potently inhibits the KDM4 isoforms A, B, C, and D.[1] It achieves this by competing with the KDM4 co-factor, alpha-ketoglutarate ( $\alpha$ -KG), for binding to the catalytic domain of the enzymes.[1] By inhibiting KDM4, **(S)-Zavondemstat** is designed to reprogram the epigenetic landscape of cancer cells, thereby inhibiting key tumorigenic pathways such as uncontrolled cell proliferation and evasion of apoptosis.[2]







Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Phase 1 study of zavondemstat (TACH101), a first-in-class KDM4 inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tachyontx.com [tachyontx.com]
- 3. Zavondemstat Drug Targets, Indications, Patents Synapse [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. Tachyon Presents Promising Preclinical Data on Its First-in-class Pan-KDM4 Epigenetic Regulator, TACH101 - BioSpace [biospace.com]
- To cite this document: BenchChem. [Preclinical Safety Profile of (S)-Zavondemstat: A
  Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b15587887#safety-profile-of-s-zavondemstat-in-preclinical-models]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com